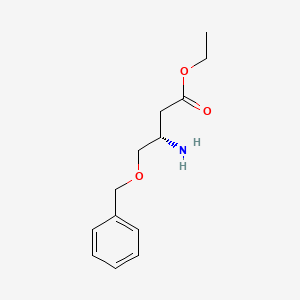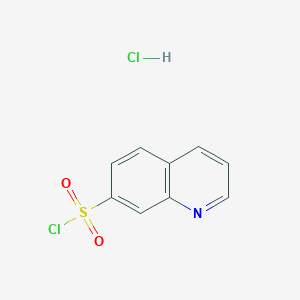
Ethyl (3S)-3-amino-4-phenylmethoxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3S)-3-amino-4-phenylmethoxybutanoate, also known as APM, is a chemical compound that has been widely used in scientific research. It is a chiral amino acid derivative that has been synthesized using various methods. This compound has been studied for its potential use in pharmaceuticals and as a tool for understanding the mechanisms of certain biological processes.
Wirkmechanismus
The mechanism of action of Ethyl (3S)-3-amino-4-phenylmethoxybutanoate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to have an effect on the central nervous system, as well as on various other biological processes.
Biochemical and Physiological Effects
Ethyl (3S)-3-amino-4-phenylmethoxybutanoate has been found to have various biochemical and physiological effects on the body. It has been shown to have an effect on the levels of certain neurotransmitters in the brain, as well as on the levels of certain hormones in the body. It has also been found to have an effect on the immune system and on various other biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl (3S)-3-amino-4-phenylmethoxybutanoate in lab experiments is its ability to selectively inhibit certain enzymes and receptors, which can help researchers to better understand the mechanisms of various biological processes. However, one of the limitations of using Ethyl (3S)-3-amino-4-phenylmethoxybutanoate is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of Ethyl (3S)-3-amino-4-phenylmethoxybutanoate, including its potential use in the development of new drugs and therapies. It may also be studied for its potential use in the treatment of various diseases, as well as in the study of biological processes. Additionally, new synthesis methods may be developed to improve the efficiency and yield of Ethyl (3S)-3-amino-4-phenylmethoxybutanoate production.
Synthesemethoden
The synthesis of Ethyl (3S)-3-amino-4-phenylmethoxybutanoate has been achieved through various methods, including the use of chiral auxiliary reagents, asymmetric reduction, and enzymatic resolution. One of the most common methods for synthesizing Ethyl (3S)-3-amino-4-phenylmethoxybutanoate is the use of chiral auxiliary reagents, which involves the use of chiral compounds to control the stereochemistry of the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl (3S)-3-amino-4-phenylmethoxybutanoate has been used in various scientific research applications, including drug discovery and development, as well as in the study of biological processes. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl (3S)-3-amino-4-phenylmethoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7,12H,2,8-10,14H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVHGRXPZNNHDN-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(COCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](COCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3S)-3-amino-4-phenylmethoxybutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2650863.png)

![Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B2650870.png)


![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2650874.png)


![tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2650879.png)
![2-((4-chlorophenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2650880.png)

